Cas no 151590-29-3 (3-(6-methyl-1H-indol-3-yl)propanoic Acid)

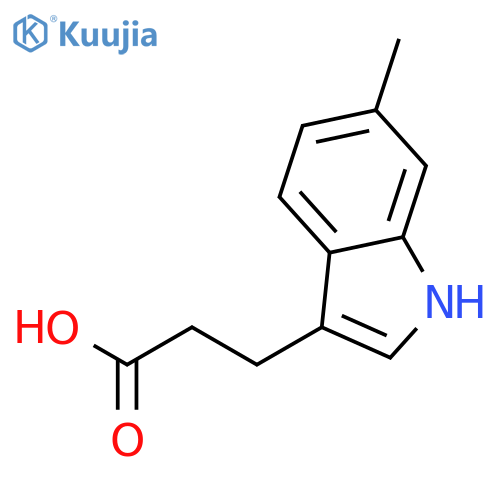

151590-29-3 structure

商品名:3-(6-methyl-1H-indol-3-yl)propanoic Acid

CAS番号:151590-29-3

MF:C12H13NO2

メガワット:203.237123250961

MDL:MFCD09751719

CID:99496

PubChem ID:28806328

3-(6-methyl-1H-indol-3-yl)propanoic Acid 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-propanoicacid, 6-methyl-

- 3-(6-methyl-1H-indol-3-yl)propanoic acid

- 1H-Indole-3-propanoic acid, 6-methyl-

- 1H-Indole-3-propanoicacid,6-methyl-(9CI)

- AKOS022211953

- Z1272912333

- 3-(6-Methyl-3-indolyl)propanoic Acid

- SCHEMBL20119825

- 3-(6-methyl-1H-indol-3-yl)propanoicacid

- MFCD09751719

- SY195973

- AC4434

- DTXSID20651659

- BGA59029

- 151590-29-3

- EN300-96238

- CS-0217983

- 3-(6-methyl-1H-indol-3-yl)propanoic Acid

-

- MDL: MFCD09751719

- インチ: InChI=1S/C12H13NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2,4,6-7,13H,3,5H2,1H3,(H,14,15)

- InChIKey: BZQVNBRRLIMNAA-UHFFFAOYSA-N

- ほほえんだ: CC1C=C2C(C(CCC(O)=O)=CN2)=CC=1

計算された属性

- せいみつぶんしりょう: 203.094628657g/mol

- どういたいしつりょう: 203.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 53.1Ų

3-(6-methyl-1H-indol-3-yl)propanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-96238-0.5g |

3-(6-methyl-1H-indol-3-yl)propanoic acid |

151590-29-3 | 95.0% | 0.5g |

$478.0 | 2025-03-21 | |

| Chemenu | CM241852-1g |

3-(6-Methyl-1H-indol-3-yl)propanoic acid |

151590-29-3 | 95%+ | 1g |

$626 | 2023-02-02 | |

| Enamine | EN300-96238-0.05g |

3-(6-methyl-1H-indol-3-yl)propanoic acid |

151590-29-3 | 95.0% | 0.05g |

$143.0 | 2025-03-21 | |

| Enamine | EN300-96238-0.1g |

3-(6-methyl-1H-indol-3-yl)propanoic acid |

151590-29-3 | 95.0% | 0.1g |

$212.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D777765-1g |

3-(6-Methyl-3-indolyl)propanoic Acid |

151590-29-3 | 95% | 1g |

$495 | 2024-07-20 | |

| Enamine | EN300-96238-5g |

3-(6-methyl-1H-indol-3-yl)propanoic acid |

151590-29-3 | 95% | 5g |

$2539.0 | 2023-09-01 | |

| Enamine | EN300-96238-1g |

3-(6-methyl-1H-indol-3-yl)propanoic acid |

151590-29-3 | 95% | 1g |

$612.0 | 2023-09-01 | |

| Enamine | EN300-96238-10g |

3-(6-methyl-1H-indol-3-yl)propanoic acid |

151590-29-3 | 95% | 10g |

$4955.0 | 2023-09-01 | |

| 1PlusChem | 1P00B2O1-10g |

1H-Indole-3-propanoicacid,6-methyl-(9CI) |

151590-29-3 | 95% | 10g |

$6187.00 | 2024-06-20 | |

| 1PlusChem | 1P00B2O1-250mg |

1H-Indole-3-propanoicacid,6-methyl-(9CI) |

151590-29-3 | 95% | 250mg |

$431.00 | 2025-02-25 |

3-(6-methyl-1H-indol-3-yl)propanoic Acid 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

151590-29-3 (3-(6-methyl-1H-indol-3-yl)propanoic Acid) 関連製品

- 3569-20-8(3-(1H-indol-3-yl)butanoic Acid)

- 830-96-6(3-Indolepropionic acid)

- 15142-91-3(3-(1H-Indol-3-yl)-2-methylpropanoic acid)

- 60096-23-3(Indole-3-butyric Acid Potassium Salt)

- 25177-65-5(6-(1H-indol-3-yl)hexanoic acid)

- 5548-09-4(Methyl 3-(1H-indol-3-yl)propanoate)

- 133-32-4(4-(1H-indol-3-yl)butanoic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量